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molecular formula C9H14F3NO4 B8555544 Ethyl 6,6,6-trifluoro-3-(nitromethyl)hexanoate

Ethyl 6,6,6-trifluoro-3-(nitromethyl)hexanoate

Cat. No. B8555544
M. Wt: 257.21 g/mol
InChI Key: WEYADBRQECLIFT-UHFFFAOYSA-N
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Patent
US08822508B2

Procedure details

To ethyl 6,6,6-trifluorohex-2-enoate a6 (54.42 g, 0.277 mol, 1 eq) in nitromethane (250 ml) is added in one portion 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 41.5 ml, 0.277 mol, 1 eq). The reaction mixture is stirred at room temperature for 3 hours, then the nitromethane layer is washed two times a 2N HCl aqueous solution (250 ml). The cumulated aqueous layers are extracted by ethyl acetate (2×250 ml). The cumulated organic layers are dried over MgSO4, filtered and condensed under vacuum to yield 50 g of crude ethyl 6,6,6-trifluoro-3-(nitromethyl)hexanoate a7 which is used in the next step without any further purification.
Name
ethyl 6,6,6-trifluorohex-2-enoate
Quantity
54.42 g
Type
reactant
Reaction Step One
Quantity
41.5 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[CH2:3][CH2:4][CH:5]=[CH:6][C:7]([O:9][CH2:10][CH3:11])=[O:8].N12CCCN=C1CCCCC2.[N+:25]([CH3:28])([O-:27])=[O:26]>>[F:1][C:2]([F:12])([F:13])[CH2:3][CH2:4][CH:5]([CH2:28][N+:25]([O-:27])=[O:26])[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8]

Inputs

Step One
Name
ethyl 6,6,6-trifluorohex-2-enoate
Quantity
54.42 g
Type
reactant
Smiles
FC(CCC=CC(=O)OCC)(F)F
Name
Quantity
41.5 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
250 mL
Type
reactant
Smiles
[N+](=O)([O-])C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the nitromethane layer is washed two times a 2N HCl aqueous solution (250 ml)
EXTRACTION
Type
EXTRACTION
Details
The cumulated aqueous layers are extracted by ethyl acetate (2×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The cumulated organic layers are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
condensed under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(CCC(CC(=O)OCC)C[N+](=O)[O-])(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 50 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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